Cas no 1421509-52-5 (3-(4-Chlorophenyl)azepane hydrochloride)

3-(4-Chlorophenyl)azepane hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(4-chlorophenyl)azepane hydrochloride
- CBDFFZKDANHGGL-UHFFFAOYSA-N
- 3-(4-Chlorophenyl)azepane hydrochloride
-
- MDL: MFCD24387619
- インチ: 1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H
- InChIKey: CBDFFZKDANHGGL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1CNCCCC1.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 164
- トポロジー分子極性表面積: 12
3-(4-Chlorophenyl)azepane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-1004-0.25g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 0.25g |
$623.0 | 2023-09-06 | |
Life Chemicals | F2147-1004-0.5g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 0.5g |
$656.0 | 2023-09-06 | |
Enamine | EN300-239619-0.1g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-239619-0.25g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-239619-5.0g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15634-1-1G |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 1g |
¥ 2,626.00 | 2023-03-31 | |
Enamine | EN300-239619-1.0g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Life Chemicals | F2147-1004-2.5g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 2.5g |
$1382.0 | 2023-09-06 | |
TRC | C215776-1g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 1g |
$ 680.00 | 2022-04-01 | ||
Life Chemicals | F2147-1004-1g |
3-(4-chlorophenyl)azepane hydrochloride |
1421509-52-5 | 95%+ | 1g |
$691.0 | 2023-09-06 |
3-(4-Chlorophenyl)azepane hydrochloride 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
3-(4-Chlorophenyl)azepane hydrochlorideに関する追加情報
3-(4-Chlorophenyl)azepane Hydrochloride: An Overview of Its Chemical Properties and Applications
3-(4-Chlorophenyl)azepane hydrochloride (CAS No. 1421509-52-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom. The presence of a 4-chlorophenyl substituent and the hydrochloride salt form contribute to its distinct chemical and biological characteristics.
The molecular formula of 3-(4-Chlorophenyl)azepane hydrochloride is C13H16ClN·HCl, and its molecular weight is approximately 263.19 g/mol. The compound is typically obtained as a white crystalline solid and is highly soluble in water, making it suitable for various pharmaceutical applications. Its solubility properties are crucial for its use in formulations and delivery systems, ensuring efficient absorption and bioavailability.
In terms of chemical synthesis, 3-(4-Chlorophenyl)azepane hydrochloride can be prepared through several methods, including the reaction of 4-chlorobenzyl chloride with azepane followed by hydrochloric acid treatment. The synthesis process involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods, such as the use of catalytic systems and green solvents.
The pharmacological profile of 3-(4-Chlorophenyl)azepane hydrochloride has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent activity against various receptors and enzymes, making it a promising candidate for the development of novel therapeutic agents. For instance, studies have demonstrated its ability to modulate G protein-coupled receptors (GPCRs), which are key targets in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions.
In the context of neurological disorders, 3-(4-Chlorophenyl)azepane hydrochloride has shown potential as an antagonist for certain serotonin receptors, particularly 5-HT2A. This property could be leveraged to develop new treatments for conditions such as depression, anxiety, and schizophrenia. Clinical trials are currently underway to evaluate its efficacy and safety in these indications.
Beyond its role in receptor modulation, 3-(4-Chlorophenyl)azepane hydrochloride has also been investigated for its effects on ion channels and transporters. Studies have indicated that it can influence sodium channels and potassium channels, which are critical for maintaining cellular homeostasis. These findings suggest potential applications in pain management and neuroprotection.
The safety profile of 3-(4-Chlorophenyl)azepane hydrochloride is another important aspect that has been thoroughly evaluated. Preclinical studies have demonstrated that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new compound, comprehensive clinical trials are necessary to fully assess its safety and tolerability in human subjects.
In addition to its therapeutic potential, 3-(4-Chlorophenyl)azepane hydrochloride has also found applications in research settings. It serves as a valuable tool for investigating the structure-activity relationships (SARs) of azepanes and their derivatives. By studying how subtle changes in the molecular structure affect biological activity, researchers can gain insights into the mechanisms underlying receptor-ligand interactions and enzyme inhibition.
The market potential for 3-(4-Chlorophenyl)azepane hydrochloride is significant, given its diverse range of applications in both pharmaceuticals and research. As more studies continue to uncover its unique properties and potential therapeutic benefits, it is likely to attract increased interest from both academia and industry. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize the potential of this compound.
In conclusion, 3-(4-Chlorophenyl)azepane hydrochloride (CAS No. 1421509-52-5) represents a promising compound with a wide array of potential applications in medicinal chemistry. Its unique chemical structure, pharmacological properties, and safety profile make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, it is poised to play a significant role in advancing our understanding of complex biological processes and developing new treatments for various diseases.
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